Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]-
Overview
Description
Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]- is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2-chloro-4-(trifluoromethyl)phenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles .
Preparation Methods
The synthesis of azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 1,3-diaminopropane in the presence of hydrochloric acid can yield azetidine derivatives . Additionally, azetidines can be synthesized via nucleophilic substitution, cycloaddition, ring expansion, and reduction of β-lactams . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]- undergoes various chemical reactions due to its strained ring structure. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the phenoxy group.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases.
Scientific Research Applications
Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]- involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates its interaction with various biological molecules. It can enhance vascular permeability, promote cell growth, and affect cellular functions by interacting with specific receptors and enzymes .
Comparison with Similar Compounds
Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]- can be compared with other azetidine derivatives and similar heterocyclic compounds:
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Indole Derivatives: Indole derivatives are known for their diverse biological activities and are structurally different from azetidines but share some similar applications in medicinal chemistry.
Properties
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]azetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c11-8-3-6(10(12,13)14)1-2-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMTULNTEJNJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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